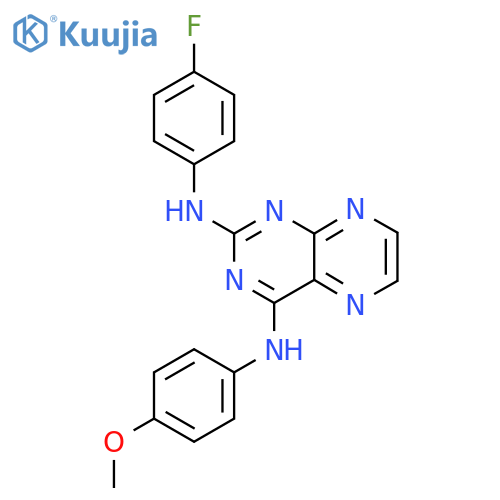

Cas no 946243-15-8 (N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)

946243-15-8 structure

商品名:N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

- 2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine

- NCGC00304317-01

- {2-[(4-fluorophenyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine

- AB00678326-02

- F2359-0281

- AKOS002329970

- AB00678326-01

- 946243-15-8

-

- インチ: 1S/C19H15FN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26)

- InChIKey: JPQOBJVWFYXABJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)NC1=NC2C(C(=N1)NC1C=CC(=CC=1)OC)=NC=CN=2

計算された属性

- せいみつぶんしりょう: 362.12913729g/mol

- どういたいしつりょう: 362.12913729g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2359-0281-4mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-10μmol |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-40mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-5μmol |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-15mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-30mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-20mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-25mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-3mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2359-0281-5mg |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946243-15-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

946243-15-8 (N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量